molecular formula C5H11O3PS B14306647 2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one CAS No. 116508-14-6

2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one

Cat. No.: B14306647
CAS No.: 116508-14-6
M. Wt: 182.18 g/mol
InChI Key: ZYBVWAOLOHFRJW-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one is a heterocyclic compound containing phosphorus, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one typically involves the reaction of phosphorus trichloride with a suitable alcohol and thiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:

PCl3+ROH+RSH2Methoxy6methyl1,3,2lambda 5 oxathiaphosphinan2one+HClPCl_3 + ROH + R'SH \rightarrow this compound + HCl PCl3​+ROH+R′SH→2−Methoxy−6−methyl−1,3,2lambda 5 −oxathiaphosphinan−2−one+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiols and phosphines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine
  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Uniqueness

2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one is unique due to its specific combination of phosphorus, sulfur, and oxygen atoms, which imparts distinct chemical and biological properties

Properties

CAS No.

116508-14-6

Molecular Formula

C5H11O3PS

Molecular Weight

182.18 g/mol

IUPAC Name

2-methoxy-6-methyl-1,3,2λ5-oxathiaphosphinane 2-oxide

InChI

InChI=1S/C5H11O3PS/c1-5-3-4-10-9(6,7-2)8-5/h5H,3-4H2,1-2H3

InChI Key

ZYBVWAOLOHFRJW-UHFFFAOYSA-N

Canonical SMILES

CC1CCSP(=O)(O1)OC

Origin of Product

United States

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